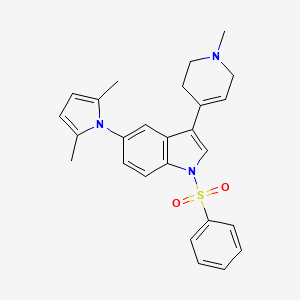

1-(benzenesulfonyl)-5-(2,5-dimethylpyrrol-1-yl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole

説明

1-(Benzenesulfonyl)-5-(2,5-dimethylpyrrol-1-yl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole is a structurally complex indole derivative characterized by three distinct substituents:

- Benzenesulfonyl group: Enhances solubility and metabolic stability due to its polar sulfonyl moiety.

- 2,5-Dimethylpyrrol-1-yl group: A heterocyclic substituent that may influence steric and electronic interactions with biological targets.

- 1-Methyl-3,6-dihydro-2H-pyridin-4-yl group: A partially saturated pyridine ring, which could modulate binding affinity and pharmacokinetic properties.

特性

CAS番号 |

947496-09-5 |

|---|---|

分子式 |

C26H27N3O2S |

分子量 |

445.6 g/mol |

IUPAC名 |

1-(benzenesulfonyl)-5-(2,5-dimethylpyrrol-1-yl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole |

InChI |

InChI=1S/C26H27N3O2S/c1-19-9-10-20(2)29(19)22-11-12-26-24(17-22)25(21-13-15-27(3)16-14-21)18-28(26)32(30,31)23-7-5-4-6-8-23/h4-13,17-18H,14-16H2,1-3H3 |

InChIキー |

YNSGGTPRIAOOBN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(N1C2=CC3=C(C=C2)N(C=C3C4=CCN(CC4)C)S(=O)(=O)C5=CC=CC=C5)C |

製品の起源 |

United States |

生物活性

The compound 1-(benzenesulfonyl)-5-(2,5-dimethylpyrrol-1-yl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole is a complex organic molecule characterized by a unique structure that combines an indole core with various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its effects on biological systems.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure includes:

- A benzenesulfonyl group, which may enhance solubility and biological interaction.

- A dimethylpyrrole moiety known for its role in various biological activities.

- A dihydropyridine unit that is often associated with cardiovascular effects.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O2S |

| Molecular Weight | 445.576 g/mol |

| LogP | 6.023 |

| PSA (Polar Surface Area) | 55.620 Ų |

Antimicrobial Activity

Research indicates that compounds with similar structural features to This compound exhibit significant antimicrobial properties. For instance, studies on 2,5-dimethylpyrrole derivatives have shown promising results against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL .

Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC90 (µg/mL) | Notes |

|---|---|---|

| Compound 5g | 0.49 | High activity against M. tuberculosis |

| Compound 5q | 0.40 | Most potent in series |

| Compound 5r | 1.74 | Excellent selectivity index |

Anticancer Activity

The structural components of this compound suggest potential anticancer properties, as many indole derivatives are known for their activity against various cancer cell lines. For example, compounds similar to this one have been shown to inhibit cell proliferation in breast and colon cancer models.

Neuropharmacological Effects

Given the presence of the dihydropyridine unit, there is potential for neuropharmacological activity. Dihydropyridines are often involved in calcium channel modulation, which can affect neurotransmitter release and neuronal excitability .

Case Study 1: Antitubercular Potential

In a study focused on the antitubercular potential of pyrrole derivatives, several compounds were tested against M. tuberculosis. The results indicated that derivatives closely related to This compound showed significant activity with low cytotoxicity against macrophages .

Case Study 2: Anticancer Screening

Another study evaluated the anticancer effects of indole derivatives in vitro. The findings suggested that modifications to the indole structure could enhance cytotoxicity against specific cancer cell lines while reducing side effects.

類似化合物との比較

Compound A : 5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-Indole-3-Carbonitrile

Compound B : 5-{1-[(3-Methylphenyl)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One

- Substituents :

- Acetylated piperidine at position 5: Modulates lipophilicity.

- Triazolone core: Distinct heterocyclic system compared to indole.

- Key Differences: Non-indole scaffold with a triazolone backbone, likely targeting different biological pathways. Piperidine and phenyl groups may confer distinct pharmacokinetic profiles .

Compound C : 5-{1H-Pyrrolo[2,3-b]Pyridin-5-yl}Pyridin-3-Amine Dihydrochloride

- Substituents :

- Pyrrolopyridine fused ring system: Enhances aromatic stacking interactions.

- Amine group at position 3: Increases basicity and solubility.

- Key Differences: Fused bicyclic system contrasts with the monocyclic indole core of the target compound. Charged dihydrochloride salt form improves aqueous solubility but may limit blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Research Implications

- Target Compound : The benzenesulfonyl group may improve metabolic stability over hydroxylated analogues like Compound A, while the dihydropyridine moiety could enhance binding to redox-sensitive targets (e.g., kinases or ion channels).

- Compound B : The triazolone core is associated with antimicrobial or antiviral activity, though its lack of an indole scaffold reduces overlap with serotoninergic targets.

Q & A

Q. What synthetic strategies are effective for constructing the indole-pyrrole-pyridine scaffold in this compound?

Methodological Answer :

- Key Steps :

- Indole Core Formation : Use 1,3-dipolar cycloadditions of Münchnones and nitroalkenes to assemble the indole-pyrrole hybrid .

- Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution under basic conditions (e.g., NaH/DMF) .

- Pyridine Functionalization : Employ reductive amination or alkylation to install the 1-methyl-3,6-dihydro-2H-pyridinyl moiety .

- Optimization : Monitor regioselectivity using TLC and adjust solvent polarity (e.g., toluene/acetonitrile mixtures) to favor desired intermediates .

Q. How can purity and structural integrity be validated post-synthesis?

Methodological Answer :

- Analytical Techniques :

Q. How can reaction yields be improved for the benzenesulfonyl coupling step?

Methodological Answer :

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of halogenated intermediates .

- Solvent Optimization : Replace DMF with DMAc to reduce side reactions (e.g., hydrolysis) .

- Temperature Control : Perform reactions under microwave irradiation (100–120°C, 30 min) to enhance kinetics .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

- Receptor Profiling : Conduct competitive binding assays (e.g., -LSD for 5-HT receptor subtypes) to clarify selectivity .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and compare with literature .

- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. What computational methods predict binding modes of this compound with serotonin receptors?

Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₁B: 4IAQ) to model interactions with the pyrrole and sulfonyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the indole-benzenesulfonyl pharmacophore in the binding pocket .

- Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrophobic (pyridine) and polar (sulfonyl) interactions .

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in peak splitting?

Methodological Answer :

Q. How to address discrepancies in reported IC₅₀ values for 5-HT receptors?

Methodological Answer :

- Assay Conditions : Normalize data to internal controls (e.g., 5-HT reuptake inhibitors) to account for batch-to-batch variability .

- Cell Line Differences : Compare results across HEK293 (overexpressed) vs. native neuronal cells to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。